molecular formula C11H20N2O B15263118 2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide

2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide

Cat. No.: B15263118
M. Wt: 196.29 g/mol
InChI Key: SHMJGXOSUCUXOE-UHFFFAOYSA-N
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Description

2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide is an organic compound with the molecular formula C11H20N2O It is a derivative of acetamide and features a cyclohexene ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide typically involves the reaction of cyclohex-3-en-1-ylmethylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexane derivatives .

Scientific Research Applications

2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol
  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol
  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]acetamide

Uniqueness

2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-(cyclohex-3-en-1-ylmethylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C11H20N2O/c1-13(2)11(14)9-12-8-10-6-4-3-5-7-10/h3-4,10,12H,5-9H2,1-2H3

InChI Key

SHMJGXOSUCUXOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1CCC=CC1

Origin of Product

United States

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